molecular formula C18H17ClN2O3S2 B2625684 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide CAS No. 923456-69-3

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2625684
CAS No.: 923456-69-3
M. Wt: 408.92
InChI Key: ZSNPQUAQZBDENM-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology, substituted with a chlorobenzene group and linked to a benzylsulfonyl butanamide chain. While specific biological data for this compound is limited in the public domain, its structural analogs based on the 2-aminothiazole and benzothiazole nuclei have demonstrated a wide spectrum of potent pharmacological activities. Compounds with this core structure are frequently investigated as inhibitors of key enzymes. Particularly, closely related 2-aminothiazole sulfonamide derivatives have shown potent, dose-dependent inhibition of enzymes such as urease, with IC50 values in the micromolar range, as well as significant activity against α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in diabetes . The mechanism of action for such compounds often involves targeted interactions with the enzyme's active site, validated through molecular docking studies, which have shown strong binding affinities with binding energies ranging from -5.75 to -7.63 kcal/mol for similar molecules . Furthermore, in silico ADMET predictions for these analogs suggest high gastrointestinal absorption, non-permeability to the blood-brain barrier, and a promising drug-like profile, making them promising candidates for further investigative research . This compound is intended for research purposes as a chemical reference standard or as a building block in the synthesis and development of new therapeutic agents. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-benzylsulfonyl-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-14-8-9-15-16(11-14)25-18(20-15)21-17(22)7-4-10-26(23,24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNPQUAQZBDENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the chlorobenzene moiety: Chlorination of the benzo[d]thiazole core can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the butanamide group: This step involves the reaction of the chlorinated benzo[d]thiazole with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide. In vitro evaluations have demonstrated that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on related benzothiazole derivatives showed promising results against a range of pathogens. The evaluation utilized the turbidimetric method to assess antimicrobial activity, revealing that specific substitutions on the benzothiazole ring enhance efficacy against resistant strains .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The underlying mechanisms often involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of benzothiazole derivatives, it was found that modifications at specific positions on the benzothiazole ring significantly influenced anticancer activity. For instance, compounds with hydrophobic substitutions exhibited enhanced potency against cancer cell lines .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that certain benzothiazole derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively.

Case Study: Enzyme Activity Studies

In silico studies have been employed to predict the binding affinities of these compounds to target enzymes. The results indicated that this compound could serve as a lead compound for further development in enzyme inhibition strategies .

Summary of Applications

ApplicationDescriptionEvidence Source
Antimicrobial Effective against various bacterial and fungal pathogens; disrupts cell wall synthesis.
Anticancer Inhibits proliferation and induces apoptosis in cancer cells; effective in multiple lines.
Enzyme Inhibition Inhibits α-glucosidase and acetylcholinesterase; potential for diabetes and Alzheimer's treatment.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide, focusing on synthetic routes, physicochemical properties, and biological activities.

Compound Name / Structure Synthesis & Yield Physical Properties Biological Activity Key References
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) Reflux in acetonitrile/DMF, 86.4% yield White crystals, m.p. 225–226°C High D3 dopaminergic affinity (Ki = 8.2 nM)
3-(6-Chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one Microwave-assisted synthesis, ~70% yield Solid, m.p. 160–200°C Moderate antibacterial activity (MIC >50 µg/mL)
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives Condensation with hydrazine, 65–80% yield Powders, m.p. 150–180°C Antimicrobial (IC50: 12–25 µM against S. aureus)
Diethyl/Dipropyl Malonate Derivatives (e.g., 5fc, 5gr) Q-catalyzed asymmetric synthesis, 75–82% yield White solids, m.p. 92–127°C Not explicitly reported; enantiomeric purity 80–82%
N-(4-(4-Methoxyphenyl)-thiazol-2-yl)-N1-(azepin-2-yl)-hydrazine hydrobromide Multi-step alkylation, ~70% yield Hydrobromide salt, m.p. >200°C Cardioprotective (superior to Levocarnitine)

Structural and Functional Differences

  • Sulfonyl vs. Piperazine/Azetidine Groups : The benzylsulfonyl group in the target compound distinguishes it from analogs like 3a (piperazine-containing acetamide) or azetidin-2-ones . Sulfonyl groups typically improve metabolic stability but may reduce membrane permeability compared to alkyl chains .
  • Amide Linker Variations : The butanamide chain in the target compound provides greater flexibility than the rigid thiazolidin-4-one ring in derivatives from . This flexibility may enhance binding to diverse targets but could also increase conformational entropy, reducing affinity .

Critical Insights and Limitations

  • Gaps in Data: No direct pharmacological data exist for this compound.
  • Synthetic Challenges : The benzylsulfonyl moiety may complicate purification due to polarity, as seen in sulfonamide syntheses () .

Biological Activity

4-(Benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23_{23}H20_{20}ClN3_3O3_3S2_2
  • Molecular Weight : 486.0 g/mol

This structure features a benzothiazole moiety, which is commonly associated with various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Targeting Inflammatory Pathways : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play a crucial role in inflammatory responses, making this compound a candidate for anti-inflammatory therapies .
  • Anticancer Activity : The benzothiazole core is known for its anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

In Vitro Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Cytokine Inhibition : In vitro tests demonstrated that derivatives effectively reduced mRNA expression levels of IL-1β and IL-6 in human keratinocyte cells. For instance, compounds similar to the target compound showed significant inhibition at concentrations around 10 μM .
  • Cell Proliferation : Compounds exhibiting structural similarities have been reported to significantly inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells .

In Vivo Studies

In vivo evaluations further support the potential of this compound:

  • Animal Models : Administration of related compounds in mouse models demonstrated reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) following LPS-induced inflammation. This suggests a promising anti-inflammatory effect without significant hepatotoxicity .

Case Studies and Research Findings

Recent research highlights the importance of benzothiazole derivatives in drug development:

StudyFindings
Study 1 Identified potent inhibition of IL-1β and IL-6 mRNA expression by related compounds.
Study 2 Demonstrated significant anticancer activity against multiple cell lines with similar structures.
Study 3 Showed that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting therapeutic applications.

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